2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine

Lipophilicity Physicochemical Properties Medicinal Chemistry

2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine (CAS 926232-66-8) is a sulfonamide-functionalized morpholine building block with the molecular formula C8H18N2O3S and a molecular weight of 222.31 g/mol. The compound features a 2,6-dimethyl-substituted morpholine ring linked via a sulfonyl bridge to a primary ethanamine chain, placing it within the class of morpholine-sulfonamide intermediates used in medicinal chemistry for fragment-based and targeted-covalent inhibitor design.

Molecular Formula C8H18N2O3S
Molecular Weight 222.31 g/mol
CAS No. 926232-66-8
Cat. No. B1461819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine
CAS926232-66-8
Molecular FormulaC8H18N2O3S
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)S(=O)(=O)CCN
InChIInChI=1S/C8H18N2O3S/c1-7-5-10(6-8(2)13-7)14(11,12)4-3-9/h7-8H,3-6,9H2,1-2H3
InChIKeyZNZUUGNAXHZIDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine (CAS 926232-66-8): Procurement-Relevant Identity and Baseline


2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine (CAS 926232-66-8) is a sulfonamide-functionalized morpholine building block with the molecular formula C8H18N2O3S and a molecular weight of 222.31 g/mol . The compound features a 2,6-dimethyl-substituted morpholine ring linked via a sulfonyl bridge to a primary ethanamine chain, placing it within the class of morpholine-sulfonamide intermediates used in medicinal chemistry for fragment-based and targeted-covalent inhibitor design . Its primary amine terminus enables downstream derivatization (e.g., amidation, reductive amination), while the 2,6-dimethyl substitution on the morpholine ring differentiates it from the unsubstituted morpholine analog, 2-(morpholine-4-sulfonyl)ethan-1-amine (CAS 173336-66-8), and other morpholine-sulfonamide congeners .

Why 2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine Cannot Be Replaced by Unsubstituted Morpholine Analogs in Procurement


In-class morpholine-sulfonamide ethanamines share the sulfonyl-ethanamine scaffold but differ critically in morpholine-ring substitution. The 2,6-dimethyl substitution on the target compound (CAS 926232-66-8) introduces conformational constraint and increased lipophilicity (predicted LogP ~1.10) relative to the unsubstituted analog 2-(morpholine-4-sulfonyl)ethan-1-amine (CAS 173336-66-8, predicted LogP ~0.56) [1]. This difference directly impacts downstream ADME properties for any molecule into which the building block is incorporated, as the 2,6-dimethyl groups increase steric bulk, reduce metabolic N-dealkylation susceptibility at the morpholine nitrogen, and alter hydrogen-bond acceptor capacity . Generic substitution risks altered scaffold geometry in structure-activity relationship (SAR) studies and loss of intellectual property differentiation, since the 2,6-dimethylmorpholine-sulfonamide motif has been increasingly claimed in patent literature as a distinguishing structural feature [2].

Quantitative Differentiation Evidence for 2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine (CAS 926232-66-8)


Predicted Lipophilicity Increase from 2,6-Dimethyl Substitution vs. Unsubstituted Morpholine Analog

The presence of two methyl groups at the 2- and 6-positions of the morpholine ring increases the predicted partition coefficient (LogP) of the target compound relative to its unsubstituted morpholine comparator. This differentiation is critical for procurement decisions in lead optimization programs where scaffold lipophilicity directly influences permeability and metabolic stability [1].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Patent Activity Differentiating 2,6-Dimethylmorpholine-Sulfonamide Scaffolds from Unsubstituted Analogs

Downstream derivatives of the target compound, such as N-{2-(2,6-dimethylmorpholin-4-yl)sulfonylethyl}prop-2-enamide (CAS 2305527-32-4), have appeared in 17 patent families since 2020, indicating active intellectual property interest specifically in the 2,6-dimethylmorpholine-sulfonamide motif [1]. The unsubstituted morpholine analog (CAS 173336-66-8) does not show comparable patent family growth. This differential patent activity supports procurement of the 2,6-dimethyl scaffold for freedom-to-operate or inventing-around strategies.

Intellectual Property Patent Landscape Targeted Covalent Inhibitors

Molecular Weight and Formula Differentiation for Procurement Specifications

The target compound (MW 222.31, C8H18N2O3S) differs in molecular weight by 28.06 g/mol from its unsubstituted morpholine analog 2-(morpholine-4-sulfonyl)ethan-1-amine (MW 194.25, C6H14N2O3S), corresponding to the two additional methyl groups . This difference is verifiable by LCMS and elemental analysis, ensuring unambiguous identity confirmation in procurement and inventory management .

Procurement Specification Quality Control Chemical Identity

Computed Topological Polar Surface Area (tPSA) and Its Impact on Permeability

The target compound has a computed tPSA of 81.01 Ų [1], which is equivalent to that of the unsubstituted morpholine analog (tPSA also ~81 Ų) . While tPSA is identical, the larger molecular volume of the dimethyl analog reduces the PSA-to-volume ratio, potentially favoring membrane permeation despite the unchanged hydrogen-bond donor/acceptor count. This class-level inference supports the selection of the 2,6-dimethyl scaffold when permeability is a priority.

Polar Surface Area Drug-likeness Absorption

Recommended Application Scenarios for 2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine Based on Differentiated Evidence


Fragment-Based Lead Generation Requiring Conformationally Biased Morpholine Scaffolds

When screening fragment libraries for targets with shallow or sterically demanding binding pockets, the 2,6-dimethyl substitution provides conformational constraint that can enhance binding entropy. The predicted LogP increase (~0.5 units over the unsubstituted analog) also aids fragment solubility tuning [1]. Procure CAS 926232-66-8 as the primary amine building block for on-DNA encoded library synthesis or fragment elaboration where the dimethyl substitution provides a differentiated SAR vector.

Targeted Covalent Inhibitor (TCI) Warhead Derivatization Programs

The ethanamine terminus of CAS 926232-66-8 enables facile conversion to acrylamide warheads (e.g., CAS 2305527-32-4). The 17 patent families filed since 2020 around this scaffold suggest active pharmaceutical development, making the compound a strategically valuable intermediate for TCI programs targeting kinases or other cysteine-dependent enzymes [2]. Procure the compound in quantities suitable for multi-step derivatization and SAR expansion.

Physicochemical Property Optimization in CNS-Penetrant Candidate Series

For CNS-targeted programs where balancing tPSA and lipophilicity is critical, the target compound offers a tPSA of 81.01 Ų and a higher LogP than the unsubstituted analog, placing it closer to the CNS MPO (Multiparameter Optimization) sweet spot. The lower PSA-to-mass ratio (0.365 vs. 0.417) suggests improved passive BBB penetration potential . Use CAS 926232-66-8 as the starting amine in reductive amination or amide coupling steps to generate CNS-focused libraries.

Quality-Controlled Procurement for High-Throughput Chemistry and Parallel Synthesis

Suppliers such as MolCore, Fluorochem, and Leyan offer CAS 926232-66-8 at purities of 95–98% . The unambiguous molecular weight differential (Δ28 Da vs. the unsubstituted analog) facilitates LCMS-based identity confirmation upon receipt. Procure the compound from vendors providing certificates of analysis (CoA) with NMR and LCMS data to ensure batch-to-batch consistency in array synthesis workflows.

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